molecular formula C8H10BNO3 B13343115 (4-((Methoxyimino)methyl)phenyl)boronic acid

(4-((Methoxyimino)methyl)phenyl)boronic acid

Cat. No.: B13343115
M. Wt: 178.98 g/mol
InChI Key: XCTNBWRSHRSGGW-UXBLZVDNSA-N
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Description

(4-((Methoxyimino)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((Methoxyimino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-((Methoxyimino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.

    Substitution: Nucleophiles, such as amines or thiols, can be used in the presence of a suitable base.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

(4-((Methoxyimino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Methoxyimino)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxyimino group can also participate in hydrogen bonding and other interactions, enhancing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Uniqueness: (4-((Methoxyimino)methyl)phenyl)boronic acid is unique due to the presence of the methoxyimino group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

[4-[(E)-methoxyiminomethyl]phenyl]boronic acid

InChI

InChI=1S/C8H10BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3/b10-6+

InChI Key

XCTNBWRSHRSGGW-UXBLZVDNSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=N/OC)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=NOC)(O)O

Origin of Product

United States

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